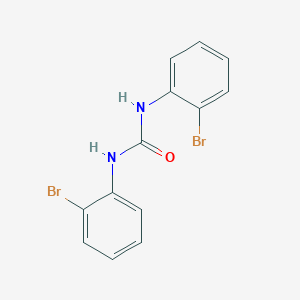

N,N'-di(2-bromophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N'-di(2-bromophenyl)urea and related compounds involves several key steps and methodologies. For instance, the synthesis of related compounds such as N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate in antitumor agents, showcases the typical procedures involved. These procedures include the reaction of halogenated anilines with triphosgene to yield isocyanates, which are then reacted with aniline derivatives to produce the urea compounds with high purity and yield (Yan Feng-mei & Liu He-qin, 2009). Similar methodologies are applied in the synthesis of various substituted ureas, highlighting the versatility and adaptability of these synthetic routes for producing N,N'-di(2-bromophenyl)urea analogs.

Molecular Structure Analysis

The molecular structure of N,N'-di(2-bromophenyl)urea derivatives has been extensively studied, revealing significant insights into their geometric and electronic properties. For example, studies on N-p-Bromophenyl-N′-(2-chlorobenzoyl)urea show how bromophenyl and chlorophenyl groups align in specific positions relative to the urea carbonyl oxygen atom, demonstrating the impact of substituent positioning on molecular conformation (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

The reactivity and chemical behavior of N,N'-di(2-bromophenyl)urea derivatives under various conditions have been a subject of research, indicating the compound's potential in synthetic chemistry applications. For instance, the study on complexation-induced unfolding of heterocyclic ureas illustrates the compound's ability to form multiply hydrogen-bonded complexes, showcasing its potential in designing novel molecular assemblies and materials (Perry S. Corbin et al., 2001).

Applications De Recherche Scientifique

Agricultural Fertilization and Emissions Control Research indicates that urease inhibitors, related to N,N'-di(2-bromophenyl)urea, can effectively reduce emissions of ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO) from fertilized agricultural fields. These inhibitors slow down urea hydrolysis, leading to lower concentrations of NH4+ in the upper soil layer and potentially increasing crop yield and nitrogen uptake, though not always significantly (Abalos et al., 2012).

Synthesis of Key Pharmaceutical Intermediates N,N'-di(2-bromophenyl)urea compounds have been synthesized for use as key intermediates in antitumor agents. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, an intermediate of the antitumor agent sorafenib, has been documented. These compounds show high yield and purity, indicating their importance in pharmaceutical synthesis (Yan Feng-mei & Liu He-qin, 2009).

Soil Microbial Community Dynamics Long-term urea fertilization, including compounds related to N,N'-di(2-bromophenyl)urea, affects soil microbial communities. Studies show that urea application can alter the composition and increase the abundance of soil ureolytic bacterial communities, impacting soil health and fertility. These changes may increase the risk of nitrogen loss through ammonia volatilization and pose a risk to soil microbial diversity (Sun et al., 2019).

Chemical Structure and Properties The chemical structure of related urea derivatives, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea, has been studied to understand their properties. These studies provide insights into the molecular interactions and potential applications of these compounds in various fields, including material science and drug development (Yamin & Mardi, 2003).

Environmental Impact and Nitrogen Cycle Research on urea derivatives and inhibitors highlights their significant role in the nitrogen cycle, particularly in reducing nitrogen losses in agriculture. These compounds can impact ammonia volatilization, nitrate leaching, and nitrous oxide emissions, influencing environmental sustainability and agricultural efficiency (Gioacchini et al., 2002).

Mécanisme D'action

Target of Action

1,3-bis(2-bromophenyl)urea, also known as N,N’-Di-(2-bromophenyl)urea or N,N’-di(2-bromophenyl)urea, is a complex compound with potential biological activity. The primary target of this compound is the human Ether-à-go-go-Related Gene (hERG) potassium channels . These channels play a crucial role in the repolarization of the cardiac action potential, and their dysfunction can lead to cardiac arrhythmias .

Mode of Action

The compound interacts with its target, the hERG channels, by increasing their activity . This interaction results in an increase in both the steady-state and tail current at all voltages tested . This suggests that the compound may act as an activator of these channels, enhancing their function and potentially influencing cardiac action potential.

Biochemical Pathways

cardiac action potential pathway . By enhancing the function of hERG channels, the compound could potentially affect the repolarization phase of the cardiac action potential, which is crucial for maintaining the regular rhythm of the heart .

Pharmacokinetics

The compound’s interaction with herg channels suggests that it is capable of reaching its target site in the body

Result of Action

The activation of hERG channels by 1,3-bis(2-bromophenyl)urea could potentially have a significant effect on the cardiac action potential . By enhancing the function of these channels, the compound could influence the repolarization phase of the cardiac action potential, potentially leading to changes in heart rhythm . This could have implications for the treatment of cardiac arrhythmias.

Propriétés

IUPAC Name |

1,3-bis(2-bromophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIPPUCGBSFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372669 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-di(2-bromophenyl)urea | |

CAS RN |

175278-34-9 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)

![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)